![molecular formula C6H11N B097572 1-Pentyl isocyanide CAS No. 18971-59-0](/img/structure/B97572.png)
1-Pentyl isocyanide
Overview
Description
1-Pentyl isocyanide is a type of isocyanide, a class of organic compounds characterized by the presence of the isocyanide group (-NC). Isocyanides are known for their unique reactivity and are widely used in multicomponent reactions (MCRs) to synthesize complex and diverse compounds, including small 'drug-like' heterocycles . The versatility of isocyanides in MCRs allows for the exploration of large chemical spaces, making them valuable tools in organic synthesis and drug discovery .
Synthesis Analysis
The synthesis of isocyanide-based compounds, including 1-pentyl isocyanide, can be achieved through various methods. One such method involves the dehydration of formylamines, which has made isocyanides more accessible since 1958 . Additionally, isocyanides can be utilized in tandem insertion-cyclization reactions, as demonstrated in the synthesis of 1,4-diaryl-1H-imidazoles, where isocyanide insertion into alcohol forms an intermediate that undergoes further cycloaddition . These methods highlight the synthetic utility of isocyanides in constructing complex molecular architectures.
Molecular Structure Analysis
Isocyanides are characterized by their unique molecular structure, where the carbon of the isocyanide group is triply bonded to nitrogen, resulting in a linear C-N-C structure. This structure imparts distinct electronic and steric properties that enable isocyanides to participate in a variety of chemical reactions. The molecular structure of isocyanides can be further studied through X-ray crystallography, as has been done for various isocyanide complexes .
Chemical Reactions Analysis
Isocyanides are highly reactive and can engage in a multitude of chemical reactions. They are key components in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which combines amines, carbonyl compounds, acids, and isocyanides in a one-pot process . Isocyanides also participate in radical-based synthesis, as seen in the twofold radical functionalization strategy to produce bicyclo[1.1.1]pentylamines . Furthermore, they can be involved in sequential multicomponent/Wittig reactions to synthesize 1H-isochromenes and 1,2-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanides are influenced by their molecular structure. Isocyanides are generally colorless to yellowish liquids with a strong, unpleasant odor. They are polar molecules due to the presence of the isocyanide group, which can engage in dipole-dipole interactions. The reactivity of isocyanides in water or biphasic aqueous systems has been explored, highlighting their compatibility with green chemistry principles and their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions .
Mechanism of Action
Target of Action
Isocyanides, in general, have been shown to have antimicrobial activities
Mode of Action
Isocyanides are known to demonstrate potent antimicrobial activities . They have been shown to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . The exact mechanism of how 1-isocyanopentane interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Given the general antimicrobial activities of isocyanides , it is plausible that 1-isocyanopentane may affect pathways related to bacterial growth and metabolism.
Result of Action
As a member of the isocyanide group, it may share some of the antimicrobial activities observed in other isocyanides . .
Safety and Hazards
Future Directions
The isocyanide functionality is of high relevance to different fields of science, including astronomy, biology, information technology, materials science, and most importantly chemistry . The synthesis of a broad range of isocyanides with multiple functional groups is expected to lead to many discoveries about the unusual reactivity of this functional group .
properties
IUPAC Name |
1-isocyanopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBMHTYZLUXSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373423 | |
Record name | 1-Pentyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl isocyanide | |
CAS RN |
18971-59-0 | |
Record name | 1-Pentyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-pentyl isocyanide interact with gold surfaces?
A1: 1-Pentyl isocyanide forms strong bonds with gold surfaces through its isocyanide group (-N≡C). [] This strong interaction leads to the formation of self-assembled monolayers (SAMs) on gold. The isocyanide group donates electron density to the gold atoms, creating a stable bond.
Q2: Why is the thermal stability of 1-pentyl isocyanide SAMs on gold significant?
A2: Improving the thermal stability of SAMs is crucial for various applications, especially in nanotechnology and materials science. Research has shown that 1-pentyl isocyanide, as well as benzyl isocyanide, form SAMs on gold with enhanced thermal stability compared to other similar compounds. [] This enhanced stability allows these SAMs to withstand higher temperatures without degrading, broadening their potential uses.
Q3: Can you elaborate on the role of 1-pentyl isocyanide in nanoparticle synthesis?
A3: 1-Pentyl isocyanide acts as a capping agent in the synthesis of palladium (Pd) nanoparticles, influencing their shape and size. [] By controlling the reaction conditions and the concentration of 1-pentyl isocyanide, researchers can achieve specific nanoparticle morphologies like tetrahedral, spherical, plate, or feather shapes. These different shapes can significantly impact the catalytic properties of the nanoparticles.
Q4: How is 1-pentyl isocyanide used in the synthesis of complex molecules?
A4: 1-Pentyl isocyanide is a valuable reagent in the Ugi four-component reaction, a versatile reaction in organic synthesis. [, ] This reaction allows for the creation of complex molecules from simpler components. In the provided research, it was used to functionalize silica nanoparticles for further modification. Specifically, it was reacted with (3-aminopropyl)trimethoxysilane, 2-bromo-2-methylpropionic acid, and benzaldehyde on the silica surface. [, ] This functionalization enables the attachment of polymers to the silica, forming core-shell nanoparticles with controlled properties.
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